molecular formula C20H16N6O2 B8633425 2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine CAS No. 92616-17-6

2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine

Cat. No. B8633425
CAS RN: 92616-17-6
M. Wt: 372.4 g/mol
InChI Key: MZJQCVUBQNLANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92616-17-6

Product Name

2-Amino-4-nicotinamido-6-(1-methoxy-4-naphthyl)-s-triazine

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-amino-6-(4-methoxynaphthalen-1-yl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16N6O2/c1-28-16-9-8-15(13-6-2-3-7-14(13)16)17-23-19(21)26-20(24-17)25-18(27)12-5-4-10-22-11-12/h2-11H,1H3,(H3,21,23,24,25,26,27)

InChI Key

MZJQCVUBQNLANS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nicotinic acid (2.98 grams) was dissolved in 40 ml of pyridine, 1.39 grams of methanesulfonyl chloride was added thereto, and the mixture was heated to reflux for thirty minutes. Then 2.7 grams of 2,4-diamino-6-(1-methoxy-4-naphthyl)-s-triazine was added thereto, the mixture was heated to reflux for four hours, and the refluxing was continued for three hours more after addition of 0.35 gram of methane sulfonyl chloride. After the reaction was completed, pyridine was evaporated therefrom, water was added to the residue, the crystals separated out were collected by filtration, well washed with water, added to 130 ml of methyl alcohol, the mixture was heated to reflux for twenty minutes, and the crystals were collected by filtration when the solution was still hot. The crystals were then suspended in 50 ml of methyl alcohol, the suspension was heated to reflux for three hours, and dioxane was added to the suspension to afford 2-amino-4-nicotinoylamino-6-(1-methoxy-4-naphthyl)-s-triazine, beige needles, melting point 208° to 209° C. The yield was 1.84 grams.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
2,4-diamino-6-(1-methoxy-4-naphthyl)-s-triazine
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

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